Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Description
Scientific Research Applications
Drug Metabolism and Pharmacokinetics :
- A study by Li et al. (2016) focused on the in vitro metabolism of a spiro oxetane-containing compound similar to Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone. They discovered that microsomal epoxide hydrolase plays a significant role in the hydration and ring opening of the oxetanyl moiety of such compounds, expanding the known substrate specificity of this enzyme (Li et al., 2016).
Antiviral Applications :
- Göktaş et al. (2012) synthesized N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with antiviral activity against influenza A and B virus. The study found specific derivatives that act as potent inhibitors, potentially by interfering with the virus fusion process (Göktaş et al., 2012).
Synthetic Chemistry and Drug Discovery :
- A 2017 study by Chalyk et al. presented the synthesis of 6-azaspiro[4.3]alkanes, which are innovative scaffolds for drug discovery. This research is relevant to the synthesis and potential applications of similar spirocyclic compounds like this compound (Chalyk et al., 2017).
Biological and Antimicrobial Applications :
- Al-Ahmadi (1996) explored the synthesis of bispiroheterocyclic systems, including 1-oxa-4-thia-azaspiro compounds, demonstrating their potential as antimicrobial agents (Al-Ahmadi, 1996).
- Apaydın et al. (2021) designed and synthesized N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides with significant anti-influenza virus activity, underlining the potential of such compounds in antiviral therapies (Apaydın et al., 2021).
Synthesis of Novel Compounds for Various Applications :
- Research by Gurry et al. (2015) on the synthesis of spirocyclic oxetane-fused benzimidazoles highlights the versatility and potential applications of spirocyclic compounds in various fields, including pharmaceuticals (Gurry et al., 2015).
Properties
IUPAC Name |
cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c15-12(11-3-1-2-4-11)14-7-5-13(6-8-14)16-9-10-17-13/h11H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPSDMYIHHAMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3(CC2)OCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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